Transdermal Peptide Disulfide (TFA)
Description
Contextualizing Peptide-Based Transdermal Delivery Agents
Transdermal drug delivery offers a non-invasive alternative to injections, potentially improving patient compliance and providing sustained release of therapeutics. benthamdirect.comnih.gov However, the skin's outer layer, the stratum corneum, presents a significant obstacle to the passage of large and water-loving molecules like peptides. nih.govresearchgate.net To overcome this, researchers are developing various strategies, including chemical enhancers, microneedles, and nanocarriers. benthamdirect.comresearchgate.netpeptide-resource.com
A promising approach involves the use of "skin-penetrating peptides" (SPPs) or "cell-penetrating peptides" (CPPs). These are short amino acid sequences, often amphiphilic, that can traverse the skin barrier and facilitate the delivery of attached cargo molecules. researchgate.netformulationbio.com Some of these peptides are designed to interact with components of the skin to temporarily increase its permeability. researchgate.netresearchgate.net For instance, a specific 11-amino acid peptide, referred to as Transdermal Peptide Disulfide, has been shown to bind to the Na+/K+-ATPase beta-subunit (ATP1B1) in the skin, which may alter the structure of the epidermal layer and enhance the delivery of macromolecules. medchemexpress.commedchemexpress.com
Overview of Disulfide-Constrained Peptides in Pharmaceutical Sciences
Peptides in their natural, linear form are often flexible and susceptible to degradation by enzymes in the body. insightaceanalytic.com This instability can limit their therapeutic effectiveness. To address this, scientists employ various methods to "constrain" the peptide's structure, making it more rigid and stable. insightaceanalytic.com One of the most common and effective methods is the introduction of a disulfide bond. insightaceanalytic.comacs.org
A disulfide bond is a covalent linkage formed between the sulfur atoms of two cysteine amino acid residues within the peptide chain. monash.edumetwarebio.com This bond creates a cyclic structure, which can:
Enhance Stability: By reducing the peptide's flexibility, the disulfide bond makes it more resistant to enzymatic degradation and extreme changes in temperature or pH. monash.edumetwarebio.comnih.gov
Improve Activity and Selectivity: A more defined three-dimensional structure can lead to a more precise and stronger interaction with its biological target. insightaceanalytic.comacs.org
Stabilize Secondary Structures: Disulfide bonds can help to lock in specific structural motifs, such as β-hairpins and β-sheets, which are often crucial for biological function. acs.org
Numerous naturally occurring and engineered peptides with disulfide constraints are being investigated as therapeutics for a wide range of conditions, including pain, metabolic disorders, and cancer. insightaceanalytic.comnih.gov
Significance of Trifluoroacetic Acid (TFA) in Peptide Synthesis and Processing
Trifluoroacetic acid (TFA) is a strong organic acid that plays a critical, albeit often transient, role in the creation of synthetic peptides. wikipedia.orgforeveryoungpharmacy.com Its primary application is in solid-phase peptide synthesis (SPPS), the standard method for producing peptides in the laboratory. foreveryoungpharmacy.comopnme.com
During SPPS, amino acids are added one by one to a growing peptide chain that is anchored to a solid resin support. To ensure the correct sequence, the reactive side chains of the amino acids are protected by chemical groups. At the end of the synthesis, TFA is used in a high concentration to cleave the completed peptide from the resin and simultaneously remove these protective groups. opnme.comacs.org
TFA is also frequently used at low concentrations as an ion-pairing agent during the purification of peptides by reversed-phase high-performance liquid chromatography (RP-HPLC). wikipedia.orgacs.org This process separates the desired peptide from impurities generated during synthesis. Due to its use in these crucial steps, synthetic peptides are often isolated as TFA salts, meaning that the positively charged groups on the peptide are associated with the negatively charged trifluoroacetate (B77799) ion. acs.orgthermofisher.com While TFA is essential for the synthesis and purification process, its presence in the final peptide product is carefully monitored and often minimized, especially for peptides intended for clinical use. foreveryoungpharmacy.comthermofisher.com
Research Scope and Objectives Pertaining to Transdermal Peptide Disulfide (TFA)
The research surrounding "Transdermal Peptide Disulfide (TFA)" is multifaceted, focusing on the synergy between its constituent parts. The primary objectives of such research typically include:
Design and Synthesis: Developing novel peptide sequences with inherent skin-penetrating properties and incorporating disulfide bonds for enhanced stability. This involves optimizing the solid-phase synthesis and purification processes where TFA is a key reagent.
Structural Characterization: Analyzing the three-dimensional structure of the disulfide-constrained peptides to understand how their conformation influences their stability and interaction with biological targets.
Transdermal Delivery Efficiency: Evaluating the ability of these peptides to cross the skin barrier, both alone and as carriers for other therapeutic molecules. This often involves in vitro studies using skin models and in vivo animal studies.
Mechanism of Action: Investigating how these peptides interact with the skin at a molecular level to facilitate their own transport and that of other molecules. For example, studies have explored the interaction of a transdermal peptide with the Na+/K+-ATPase beta-subunit. medchemexpress.com
By integrating these research streams, scientists aim to develop a new generation of stable, effective, and conveniently administered peptide-based drugs.
Properties
Molecular Formula |
C42H65F3N14O18S2 |
|---|---|
Molecular Weight |
1175.2 g/mol |
IUPAC Name |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
OMSNUEWZHMHCHK-LWKPFZSSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Trifluoroacetic Acid Impact on Transdermal Peptide Disulfide Tfa Production
Solid-Phase Peptide Synthesis (SPPS) Strategies for Transdermal Peptide Disulfide (TFA)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling the linear amino acid sequence of the peptide. This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-terminally protected amino acids. biosynth.comchempep.com This approach simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. chempep.comappliedpolytech.com
The most common chemical strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. fiveable.me In this method, the N-terminal α-amino group of the growing peptide chain is temporarily blocked by the base-labile Fmoc group. This group is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid. fiveable.mepeptide.com The side chains of the amino acids, which may be reactive, are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol. thermofisher.com
For Transdermal Peptide Disulfide (TFA), the selection of protecting groups for the cysteine residues is of paramount importance. sigmaaldrich.com The thiol side chain of cysteine is highly nucleophilic and prone to oxidation. To achieve the correct disulfide bridge, the thiol groups must be protected throughout the synthesis and then selectively deprotected at the appropriate stage for oxidation.
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Notes |
|---|---|---|---|
| Triphenylmethyl | Trt | Acid-labile (e.g., high % TFA, but can be cleaved slowly by 1-3% TFA). sigmaaldrich.comucl.ac.uk | Commonly used, but its lability to dilute acid can be a drawback for certain strategies. sigmaaldrich.com Prone to causing racemization during coupling. sigmaaldrich.com |
| Acetamidomethyl | Acm | Removed by specific reagents like Iodine (I₂), N-chlorosuccinimide (NCS), or Thallium(III) trifluoroacetate (B77799). peptidetherapeutics.orgnih.govijpsi.org Stable to TFA. | Provides orthogonality, making it essential for regioselective formation of multiple disulfide bonds. nih.gov Often removed at the final step. nih.gov |
| Diphenylmethyl | Dpm | Cleaved by high concentrations of TFA (e.g., 95%); stable to low concentrations (1-3% TFA). sigmaaldrich.comucl.ac.uk | Offers an intermediate acid lability between Trt and more robust groups. ucl.ac.uk Less prone to racemization than Trt. ucl.ac.uk |
| tert-Butylsulfenyl | StBu | Removed by reducing agents like dithiothreitol (B142953) (DTT). csic.es | Disulfide-based protecting group, but its removal can sometimes be difficult. csic.es |
| Sec-isoamyl Mercaptan | SIT | Removed by reducing agents like dithiothreitol (DTT). csic.es | Developed as an alternative to StBu with improved removal characteristics while maintaining stability to piperidine. csic.es |
The solid support, or resin, is a fundamental component of SPPS, serving as an anchor for the growing peptide chain. biosynth.comchempep.com Resins are typically polymeric beads, such as polystyrene cross-linked with divinylbenzene, which must be solvated to allow reagents to access the reaction sites. biosynth.comaltabioscience.com
The linker is the chemical moiety that connects the first amino acid to the resin. chempep.compeptide.com The choice of linker is critical as it determines the conditions required for the final cleavage of the peptide from the support and dictates the chemical nature of the peptide's C-terminus (e.g., a carboxylic acid or an amide). chempep.comspringernature.com
Wang Resin : This is one of the most widely used supports for producing peptides with a C-terminal carboxylic acid. appliedpolytech.comaltabioscience.compeptide.com The peptide is attached via a benzyl (B1604629) ester linkage that is readily cleaved by moderate to strong acid treatment, typically with a high concentration of TFA. altabioscience.compeptide.com
Rink Amide Resin : This resin is the standard choice for synthesizing peptide amides, a common modification that can be important for biological activity. appliedpolytech.comfiveable.mebiotage.com The linker is designed to be cleaved under acidic conditions (e.g., concentrated TFA) to yield a C-terminal amide. fiveable.mebiotage.com The loading of the first amino acid is a straightforward amide bond formation. biotage.com
The selection between these or other specialized resins depends on the desired final structure of the Transdermal Peptide Disulfide.
Table 2: Common Resin Supports for Fmoc-SPPS
| Resin | Linker Type | Final C-Terminus | Cleavage Condition | Key Features |
|---|---|---|---|---|
| Wang Resin | 4-alkoxybenzyl alcohol | Carboxylic Acid | 95% TFA. chempep.comaltabioscience.com | Most common resin for peptide acids; esterification of the first amino acid can be challenging. appliedpolytech.comaltabioscience.com |
| Rink Amide Resin | Trialkoxy-diphenyl-methylester | Amide | High concentration TFA. fiveable.mebiotage.com | The standard for producing peptide amides; less prone to certain side reactions during first amino acid loading. biotage.comresearchgate.net |
| 2-Chlorotrityl chloride (2-CTC) Resin | Chlorotrityl | Carboxylic Acid (or protected peptide) | Very mild acid (e.g., 1-3% TFA or acetic acid). biotage.com | Allows for cleavage of the peptide with side-chain protecting groups left intact, useful for creating peptide fragments. peptide.combiotage.com |
The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups. advancedchemtech.comsigmaaldrich.com Trifluoroacetic acid (TFA) is the reagent of choice for this "global deprotection" in Fmoc-based synthesis. advancedchemtech.comnih.gov A high concentration of TFA, typically 95% in water, is used to break the bond between the peptide and the linker (e.g., on Wang or Rink Amide resins) and to cleave the tBu-based side-chain protectors. thermofisher.comsigmaaldrich.com
During this process, the protecting groups are released as highly reactive carbocations (e.g., tert-butyl cations). wpmucdn.comnih.gov These electrophilic species can attack nucleophilic side chains on the peptide, particularly those of Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired modifications. thermofisher.comsigmaaldrich.com
To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.com These are nucleophilic compounds that trap the reactive cations before they can modify the peptide. wpmucdn.compolypeptide.com The composition of the cleavage cocktail must be tailored to the amino acid sequence of the peptide. thermofisher.comwpmucdn.com
Table 3: Common Scavengers Used in TFA Cleavage Cocktails
| Scavenger | Function | Typically Used For |
|---|---|---|
| Water (H₂O) | Scavenges tert-butyl cations. wpmucdn.com | Peptides containing Asp, Glu, Ser, Thr, Tyr with tBu protection. wpmucdn.com |
| Triisopropylsilane (TIS) | A cation scavenger, particularly effective for trityl cations. researchgate.net Also reduces oxidation. researchgate.net | Peptides containing Trp, Arg(Pbf), and other sensitive residues. thermofisher.comresearchgate.net |
| Thioanisole | Scavenges cations and can prevent some modifications of Trp. sigmaaldrich.com | Peptides containing Arg, Trp, Met. thermofisher.comsigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger that protects Cys and Met residues. sigmaaldrich.comnih.gov | Peptides containing Cys, Met, Trp. sigmaaldrich.com |
| Phenol | Acts as a scavenger for various cations. | Included in many general-purpose cleavage cocktails like Reagent K. sigmaaldrich.comwpmucdn.com |
| Dithiothreitol (DTT) | A reducing agent that can prevent oxidation and reduce disulfide bonds. wpmucdn.comnih.gov | Peptides containing Cys. wpmucdn.com |
A common and effective non-malodorous cleavage cocktail for many peptides is a mixture of TFA/Water/TIS (95:2.5:2.5). sigmaaldrich.com However, for sequences rich in sensitive residues, more complex mixtures are required. sigmaaldrich.com
Disulfide Bond Formation Techniques for Transdermal Peptide Disulfide (TFA)
Once the linear, deprotected peptide has been successfully synthesized and cleaved from the resin, the crucial disulfide bond between two cysteine residues must be formed. This can be accomplished either in solution after cleavage or directly on the solid support before cleavage. nih.gov
Forming the disulfide bond in solution is a traditional and widely used approach. google.com The crude, cleaved peptide containing free thiol groups is dissolved in a suitable solvent system, and an oxidizing agent is introduced to facilitate the formation of the S-S bond. ijpsi.orgnih.gov
Air Oxidation : This is considered the mildest and cleanest method, using atmospheric oxygen as the oxidant. google.comresearchgate.net The reaction is typically carried out at a high dilution (0.1-1 mg/mL) in a slightly basic aqueous buffer (pH ~8-9) to promote the formation of the thiolate anion, which is the reactive species. ijpsi.orgnih.gov While eco-friendly, this method can be very slow and may lead to the formation of intermolecular disulfide bonds (oligomerization), especially at higher peptide concentrations. google.comresearchgate.net
Dimethyl Sulfoxide (DMSO) : DMSO can serve as a mild oxidizing agent, often used in aqueous buffers under acidic to neutral conditions (pH 3-7). google.com It is effective and can be faster than air oxidation, while still being mild enough to avoid over-oxidation of sensitive residues like Met or Trp. google.com
Iodine (I₂) : Iodine is a stronger and faster oxidizing agent. ijpsi.org It is often used for peptides where milder methods are inefficient. However, its high reactivity increases the risk of side reactions, such as the irreversible oxidation of sensitive amino acids, requiring careful control of reaction conditions. ijpsi.org
Table 4: Comparison of Solution-Phase Disulfide Bond Formation Methods
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Air Oxidation | O₂ (atmospheric) | High dilution in aqueous buffer (pH 8-9). ijpsi.orgnih.gov | Mild, clean (byproduct is water), eco-friendly. google.comresearchgate.net | Kinetically slow, risk of intermolecular dimerization/oligomerization. google.comresearchgate.net |
| DMSO Oxidation | Dimethyl Sulfoxide | Aqueous buffer (pH 3-8). google.com | Mild, efficient, can be performed under acidic conditions. google.com | Requires removal of DMSO during purification. |
| Iodine Oxidation | I₂ | Various solvents (e.g., MeOH, AcOH). ijpsi.org | Fast and efficient. ijpsi.org | Strong oxidant, risk of over-oxidation and side reactions with Trp, Met, Tyr. ijpsi.org |
An increasingly popular alternative to solution-phase oxidation is the formation of the disulfide bond while the peptide is still attached to the solid-phase resin. peptidetherapeutics.orgacs.org This strategy can significantly improve the efficiency of intramolecular cyclization by minimizing competing intermolecular reactions, as the peptide chains are pseudo-isolated on the resin matrix. peptidetherapeutics.org This often leads to higher yields of the desired monomeric cyclic peptide and simplifies subsequent purification. peptidetherapeutics.orgresearchgate.net
The process requires an orthogonal protection strategy. Cysteine residues intended to form the disulfide bridge are protected with groups (e.g., Mmt, Acm) that can be selectively removed on-resin without disturbing other protecting groups or the resin linkage. peptidetherapeutics.orgnih.gov After selective deprotection of the two Cys thiols, an oxidizing agent is added to the resin to form the disulfide bond. Common on-resin oxidants include iodine and N-chlorosuccinimide (NCS). peptidetherapeutics.orgnih.govacs.org Following on-resin cyclization, the peptide is cleaved from the support using a standard TFA cocktail. acs.org
| Synthetic Strategy | Requires careful planning with orthogonal protecting groups. peptidetherapeutics.orgnih.gov | More straightforward protection strategy can be used. |
Directed Disulfide Bridge Formation for Specific Conformational States
The formation of disulfide bonds is a critical step in the synthesis of many peptides, playing a crucial role in stabilizing their three-dimensional structure and, consequently, their biological activity. nih.govnih.gov Directed or regioselective disulfide bond formation is a sophisticated strategy employed to control the precise connectivity of cysteine residues in peptides containing multiple disulfide bridges. nih.govnih.govresearchgate.net This control is paramount for obtaining the native, biologically active conformation and avoiding the formation of misfolded isomers. nih.govresearchgate.net
Several chemical methods have been developed to achieve regioselective disulfide formation. nih.gov A primary strategy involves the use of orthogonal cysteine-thiol protecting groups. researchgate.netresearchgate.net These protecting groups can be selectively removed under specific conditions, allowing for the stepwise formation of disulfide bonds. nih.govresearchgate.net For instance, a combination of different types of thiol protecting groups enables the controlled oxidation of specific cysteine pairs. nih.gov This approach has been optimized for the synthesis of complex polypeptides, such as members of the insulin-relaxin superfamily. nih.gov
Another method involves the incorporation of unique selenocysteine (B57510) (SeCys) residues into the peptide sequence. nih.gov The formation of a diselenide bond can guide the subsequent folding and formation of the remaining disulfide bridges. nih.gov Furthermore, post-translational modification techniques can be combined with chemical methods to direct disulfide bond formation. nih.gov
On-resin disulfide bond formation is a valuable technique that can be performed under pseudodilute conditions to favor intramolecular cyclization over intermolecular polymerization. acs.orgthermofisher.com Reagents such as N-chlorosuccinimide (NCS) have proven to be efficient for on-resin disulfide formation. acs.org NCS is compatible with sensitive protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt), adding to its versatility. acs.org A novel strategy utilizing 2% trifluoroacetic acid (TFA)-activated NCS in dichloromethane (B109758) has been shown to rapidly and cleanly form disulfide bonds in various peptides. acs.org This method can be strategically combined with other protocols, such as those using iodine/persulfate, for the stepwise assembly of multiple regioselective disulfide bonds. acs.org
The choice of method for directed disulfide bond formation is tailored to the specific peptide, aiming for high selectivity, efficiency, and yield. nih.gov The careful selection and sequential removal of orthogonal protecting groups are fundamental to the successful synthesis of peptides with multiple, correctly paired disulfide bonds, ensuring the desired conformational state. nih.govresearchgate.net
Table 1: Examples of Orthogonal Protecting Groups for Directed Disulfide Bond Formation
| Protecting Group | Deprotection Conditions |
| Trityl (Trt) | Mild acid (e.g., TFA) |
| Acetamidomethyl (Acm) | Iodine, silver salts, or mercury(II) acetate |
| tert-Butyl (tBu) | Strong acid (e.g., HF) |
| 4-Methoxytrityl (Mmt) | Dilute acid (e.g., 1% TFA) researchgate.net |
| tert-Butylthio (StBu) | Reducing agents (e.g., DTT) researchgate.net |
| Phenylacetamidomethyl (Phacm) | Penicillin G acylase |
Asymmetric Disulfide Synthesis Approaches
Asymmetric disulfide bonds, which connect two different thiol-containing molecules, are of significant interest in peptide and polymer chemistry, particularly for creating bioreversible conjugates. researchgate.netnih.gov The synthesis of these unsymmetrical disulfides presents a challenge due to the tendency of thiols to form stable symmetric disulfides as byproducts through disproportionation. researchgate.net This is driven by the relatively low bond energy of the S-S bond. researchgate.net
Several strategies have been developed to overcome this challenge and achieve chemoselective formation of asymmetric disulfides. nih.gov One common approach involves the reaction of a thiol with a sulfide (B99878) that has a leaving group, in a nucleophilic attack. researchgate.net To enhance selectivity and prevent side reactions, activating groups for the thiol moieties have been explored. nih.gov These activating groups are designed to be stable during the synthesis of the peptide or polymer material but highly reactive towards thiols when disulfide formation is desired. nih.gov
Recent advancements have focused on simplifying the process and avoiding additional deprotection and activation steps. nih.gov For example, methods have been developed for the direct synthesis of unsymmetrical disulfides from thiols and sulfonyl chlorides under catalyst- and base-free conditions. researchgate.net Another approach utilizes a PdCl2/DMSO catalytic system for thiol-disulfide exchange, which offers good functional group tolerance and is suitable for late-stage functionalization of bioactive molecules like peptides. researchgate.net
Furthermore, a novel method employs bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, which, after activation with bromine, reacts with various thiols to produce unsymmetrical disulfides in high yields and with broad functional group tolerance. organic-chemistry.org This method is rapid, proceeding within 15 minutes at room temperature. organic-chemistry.org An umpolung strategy, which reverses the polarity of the sulfur atom, has also been developed. In this method, an electrophilic sulfenium ion is generated in situ from an electron-rich thiol, which then reacts selectively with an electron-deficient thiol to form the desired unsymmetrical disulfide. chemistryviews.org
The development of these chemoselective methods is crucial for applications in drug delivery and biomaterials, where the disulfide bond's stability in the bloodstream and its degradability within the cell are highly desirable properties. researchgate.netnih.gov
Table 2: Comparison of Asymmetric Disulfide Synthesis Methods
| Method | Reagents | Key Features |
| Thiol-Sulfenyl Chloride Reaction | R-SH + R'-S-Cl | A classic method, but can be prone to side reactions. researchgate.net |
| PdCl2/DMSO Catalyzed Exchange | R-SH + R'-S-S-R' | Good functional group tolerance, suitable for late-stage functionalization. researchgate.net |
| PPh3-Mediated Reductive Coupling | Thiophenols + Aryl sulfonyl chlorides | Catalyst- and base-free, good functional group tolerance. researchgate.net |
| Activated Disulfide Reagent | Thiols + Activated bis-disulfide | Rapid reaction, high yields, broad functional group tolerance. organic-chemistry.org |
| Umpolung Strategy | Electron-rich thiol + Electron-deficient thiol | In situ generation of a reactive sulfenium ion, high selectivity. chemistryviews.org |
Influence of Trifluoroacetic Acid (TFA) on Peptide Integrity and Processing During Synthesis
Trifluoroacetic acid (TFA) is a strong organic acid that is widely used in solid-phase peptide synthesis (SPPS). genscript.comforeveryoungpharmacy.comwikipedia.org Its primary roles are in the cleavage of the synthesized peptide from the resin support and the removal of acid-labile protecting groups from amino acid side chains. genscript.comforeveryoungpharmacy.comopnme.com While essential for these processes, TFA can also have significant impacts on the integrity, processing, stability, and yield of the final peptide product. genscript.comnih.gov
Counter-Ion Formation and Retention in Synthesized Peptides
During the final cleavage and deprotection steps in Fmoc-based SPPS, a high concentration of TFA is typically used. nih.govnih.gov This results in the protonation of basic amino acid residues such as lysine (B10760008), arginine, and histidine, as well as the N-terminal amino group. genscript.comnovoprolabs.comgoogle.com Consequently, the peptide is obtained as a salt, with trifluoroacetate anions (TFA⁻) acting as counter-ions to the positively charged sites on the peptide. genscript.comnih.govresearchgate.net
These TFA counter-ions can be difficult to remove completely, even after purification and lyophilization. genscript.comtoxicdocs.org The strong ionic interaction between the trifluoroacetate anion and the cationic moieties on the peptide leads to persistent retention. researchgate.nettoxicdocs.org The number of TFA molecules associated with a peptide molecule depends on the number of basic residues in its sequence. researchgate.net
The presence of residual TFA can interfere with various aspects of peptide characterization and biological evaluation. genscript.comnih.gov For instance, the strong infrared absorption of TFA at around 1673 cm⁻¹ can overlap with the amide I band of the peptide, complicating secondary structure analysis by FTIR spectroscopy. genscript.comtoxicdocs.org Furthermore, TFA has been shown to influence the secondary structure of peptides, in some cases inducing a slight increase in helical content. nih.gov Due to these potential interferences, it is often necessary to exchange the trifluoroacetate counter-ion for a more biologically compatible one, such as chloride or acetate, especially for peptides intended for therapeutic use. nih.govgoogle.com
Trifluoroacetylation Mechanisms and Prevention Strategies
A significant side reaction that can occur during peptide synthesis involving TFA is the trifluoroacetylation of free amino groups on the peptide chain. pnas.orgnih.gov This modification leads to chain termination, reducing the yield of the desired full-length peptide. pnas.orgnih.gov
A primary mechanism for trifluoroacetylation involves the formation of trifluoroacetoxymethyl groups on the resin support. pnas.orgnih.gov These groups can be generated from hydroxymethyl sites on the resin during treatment with TFA or by the acidolysis of the ester bond linking the peptide to the resin. pnas.orgnih.gov The trifluoroacetyl group is then transferred from the resin to a free amino group on the peptide during the subsequent neutralization step. pnas.orgnih.gov This intersite nucleophilic reaction can result in a 1-2% trifluoroacetylation per cycle. nih.gov
Another pathway for trifluoroacetylation can occur during the coupling step when using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of trifluoroacetate anions. rsc.org
Several strategies have been developed to prevent or minimize trifluoroacetylation. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) during DCC-mediated coupling has been shown to greatly reduce this side reaction. rsc.org To address the resin-mediated mechanism, the use of an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (Pam) resin support is effective. pnas.orgnih.gov This type of resin is stable to TFA under the conditions of solid-phase synthesis and can be synthesized free of the problematic hydroxymethyl functionalities. pnas.orgnih.gov For peptides with an N-terminal proline, which are particularly susceptible to trifluoroacetylation, a modified SPPS protocol that incorporates Boc-protected proline at the N-terminus instead of Fmoc-protected proline can efficiently suppress this side reaction. researchgate.net
Impact of TFA on Peptide Stability and Yield in Synthesis
Trifluoroacetic acid plays a dual role in peptide synthesis, being both essential for cleavage and a potential cause of peptide degradation and reduced yield. opnme.comnih.gov The strong acidic conditions required for cleavage can lead to side reactions, such as the alkylation of sensitive amino acid residues like cysteine. researchgate.net To mitigate this, cleavage times should be minimized, and appropriate scavengers should be included in the cleavage cocktail. researchgate.net
TFA can also influence the stability of the final peptide product. nih.gov For instance, the type of counter-ion present can affect the thermal stability of peptide nanofibers. nih.gov While TFA is a powerful solvent that can effectively dissolve most peptides and prevent aggregation during ligation reactions, its presence can also affect the peptide's conformation. nih.govnih.gov
The concentration and type of acid used for cleavage can significantly impact the yield and purity of the peptide. While TFA is the standard, alternative cleavage cocktails have been explored to improve outcomes for specific peptides. For example, a mixture of 0.1 N HCl in a fluoro alcohol like hexafluoroisopropanol has been shown to be a novel and effective method for cleaving peptides from the resin and removing acid-labile protecting groups. researchgate.net
Furthermore, the presence of TFA in the final product can affect its biological activity and stability. In some cases, TFA has been reported to be toxic to cells or to inhibit cell proliferation, while in others it can have the opposite effect. nih.gov Therefore, controlling the amount of residual TFA and considering its potential impact on the intended application of the peptide are crucial for obtaining reliable and reproducible results.
Table 3: Summary of TFA's Influence on Peptide Synthesis
| Aspect | Influence of TFA |
| Counter-Ion Formation | Forms trifluoroacetate salts with basic residues, which can be difficult to remove. genscript.comnih.gov |
| Trifluoroacetylation | Can cause N-terminal trifluoroacetylation, leading to truncated peptides. pnas.orgnih.gov |
| Peptide Stability | Strong acid conditions can cause degradation; counter-ion can affect thermal stability. researchgate.netnih.gov |
| Yield | Side reactions caused by TFA can lower the overall yield of the desired peptide. researchgate.netpnas.org |
| Purification | Used as an ion-pairing agent in HPLC to improve separation. genscript.comwikipedia.org |
| Biological Activity | Residual TFA can interfere with biological assays and affect cell viability. genscript.comnih.gov |
Advanced Analytical Characterization of Transdermal Peptide Disulfide Tfa
Spectroscopic Techniques for Structural Elucidation of Transdermal Peptide Disulfide (TFA)
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structure of peptides like Transdermal Peptide Disulfide (TFA) in solution, which closely mimics their natural environment. nih.govnmims.edu It provides detailed information on folding, biomolecular interactions, and spatial structure. creative-proteomics.com
Primary Structure and Disulfide Bridge Mapping: While mass spectrometry is the primary tool for sequencing, NMR can be used to identify short amino acid sequence tags. nih.gov For a molecule like Transdermal Peptide Disulfide (TFA), a critical application of NMR is the direct mapping of its disulfide bridges. nih.gov By selectively labeling cysteine residues with isotopes such as ¹³C and ¹⁵N, it is possible to observe through-space correlations (Nuclear Overhauser Effects, or NOEs) between the protons of cysteine residues that are linked by a disulfide bond. nih.gov This method provides unambiguous confirmation of the disulfide connectivity, which is a crucial aspect of the peptide's primary and covalent structure. nih.gov This NMR-based strategy is often faster and more direct than traditional chemical mapping methods. nih.gov
Tertiary Structure Elucidation: The determination of the tertiary structure of Transdermal Peptide Disulfide (TFA) relies on acquiring a set of distance and angular restraints from various NMR experiments. nih.gov The process involves several key steps:
Resonance Assignment: The first step is to assign the signals in the NMR spectrum to specific nuclei in the peptide. This is achieved using a combination of two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). youtube.com
Structural Restraints: NOESY experiments are particularly crucial as they identify protons that are close in space (typically < 5-6 Å), providing distance restraints that define the peptide's fold. youtube.comresearchgate.net Additional restraints, such as dihedral angles, can be derived from spin-spin coupling constants (J-couplings). nmims.edu
Structure Calculation: The collected restraints are then used as input for computational algorithms to generate a family of 3D structures consistent with the experimental data. youtube.com The quality of the final structure is then validated. youtube.com
One-dimensional and two-dimensional NMR experiments can also provide a general overview of the peptide's folding and aggregation state without the need for isotopic labeling. creative-proteomics.com
Table 1: NMR Experiments for Peptide Structural Analysis
| NMR Experiment | Primary Application for Transdermal Peptide Disulfide (TFA) | Information Gained |
|---|---|---|
| 1D ¹H | Preliminary assessment of folding and aggregation | Provides a general fingerprint of the peptide's structural integrity. creative-proteomics.com |
| 2D TOCSY | Assigning protons within the same amino acid residue (spin systems) | Connects backbone and side-chain protons of each residue. youtube.com |
| 2D NOESY/ROESY | Identifying protons close in space | Provides through-space distance restraints for 3D structure calculation and disulfide bridge confirmation. nih.govyoutube.com |
| 2D/3D Heteronuclear (e.g., HSQC) | Resolving spectral overlap (requires ¹³C/¹⁵N labeling) | Aids in the unambiguous assignment of backbone and side-chain resonances. creative-proteomics.com |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary and tertiary structure of peptides. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides with their asymmetric α-carbons. americanpeptidesociety.orgformulationbio.com
Secondary Structure Analysis: The far-UV region of the CD spectrum (typically 180–260 nm) is dominated by the absorption of the peptide backbone amide bonds. pnas.orgcreative-proteomics.com The shape and magnitude of the CD spectrum in this region are characteristic of the peptide's secondary structure content. creative-proteomics.comamericanpeptidesociety.org
α-Helices typically show two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.orgnih.gov
β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.orgnih.gov
Random coils or unordered structures result in a spectrum with a strong negative band below 200 nm. nih.gov
By analyzing the CD spectrum of Transdermal Peptide Disulfide (TFA), researchers can estimate the percentage of each of these structural elements. americanpeptidesociety.org The technique is particularly valuable for monitoring conformational changes that occur in response to variations in environmental conditions like pH or temperature. americanpeptidesociety.org
Tertiary Structure Analysis: The near-UV CD spectrum (250–350 nm) provides information about the tertiary structure. nih.govspringernature.com Signals in this region arise from the aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) and the disulfide bond. The conformation of the disulfide bond itself is chiral and contributes to the near-UV CD signal. The specific environment of these chromophores within the folded peptide structure results in a unique CD signature, making it a useful fingerprint for the correct tertiary fold of Transdermal Peptide Disulfide (TFA). formulationbio.comspringernature.com
Table 2: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures
| Secondary Structure | Characteristic CD Bands (Wavelength, nm) |
|---|---|
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. nih.gov |
| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm. nih.gov |
| Random Coil | Strong negative band below 200 nm. nih.gov |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides in various environments, including aqueous solutions and powders. nih.govspringernature.comresearchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org
For peptides, the most informative region is the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone. researchgate.netlongdom.org The exact frequency of this vibration is sensitive to the hydrogen-bonding pattern, and thus to the secondary structure. researchgate.net
α-Helices typically absorb in the 1650–1658 cm⁻¹ range. researchgate.net
β-Sheets show a characteristic strong band between 1620 and 1640 cm⁻¹. researchgate.net
Turns are associated with bands between 1660 and 1695 cm⁻¹. nih.gov
Disordered or random coil structures absorb around 1640–1648 cm⁻¹. researchgate.net
By deconvoluting the amide I band of the FTIR spectrum for Transdermal Peptide Disulfide (TFA), the relative proportions of different secondary structural elements can be quantified. researchgate.net FTIR is complementary to CD spectroscopy and can be particularly useful for samples that are aggregated or in non-aqueous environments. nih.govnih.gov
Table 3: Amide I Band Frequencies for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650–1658 researchgate.net |
| β-Sheet | 1620–1640 researchgate.net |
| Turns | 1660–1695 nih.gov |
| Random Coil | 1640–1648 researchgate.net |
Fluorescence spectroscopy is an extremely sensitive technique that can provide valuable information about the conformation and dynamics of a peptide. unito.itnih.gov The method relies on the intrinsic fluorescence of the aromatic amino acids Phenylalanine (Phe), Tyrosine (Tyr), and especially Tryptophan (Trp), or on extrinsic fluorescent labels attached to the peptide. nih.govspringernature.com
The fluorescence emission spectrum of an intrinsic fluorophore like Tryptophan is highly sensitive to its local environment. unito.it For instance, if a Trp residue in Transdermal Peptide Disulfide (TFA) is buried in the hydrophobic core of the folded peptide, its fluorescence emission maximum will be at a shorter wavelength (a "blue shift") compared to when it is exposed to the aqueous solvent. unito.it
Therefore, changes in the peptide's conformation, such as those induced by binding to a target or changes in solvent conditions, can be detected as changes in fluorescence intensity, emission wavelength maximum, or fluorescence lifetime. nih.govspringernature.comnih.gov This makes fluorescence spectroscopy a powerful tool for studying:
Conformational states and structural changes. nih.gov
Peptide folding and stability. unito.it
Interactions with other molecules. nih.gov
Aggregation processes. nih.gov
While it provides lower-resolution structural data compared to NMR, its high sensitivity makes it ideal for detecting subtle conformational shifts. unito.itnih.gov
Table 4: Intrinsic Fluorophores in Peptides and Their Spectral Properties
| Fluorophore (Amino Acid) | Excitation Max (nm) | Emission Max (nm) | Sensitivity to Environment |
|---|---|---|---|
| Tryptophan (Trp) | ~280 | ~308-350 | Highly sensitive; emission maximum shifts to shorter wavelengths (blue shift) in nonpolar environments. unito.it |
| Tyrosine (Tyr) | ~274 | ~303 | Moderately sensitive; fluorescence is often quenched. unito.it |
| Phenylalanine (Phe) | ~257 | ~282 | Low quantum yield, weak fluorescence, and rarely used. unito.it |
Chromatographic and Electrophoretic Methods for Purity and Homogeneity Assessment
Chromatographic techniques are fundamental for assessing the purity and homogeneity of peptide preparations, ensuring that the sample is free from synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the most widely used analytical technique for determining the purity of synthetic peptides like Transdermal Peptide Disulfide (TFA). mtoz-biolabs.com The principle of RP-HPLC involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. mtoz-biolabs.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. mtoz-biolabs.com
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over conventional HPLC. chromatographytoday.com UPLC systems utilize columns with smaller particle sizes (typically <2 µm) and operate at much higher pressures. sepscience.comuhplcs.com This leads to several key advantages for the analysis of Transdermal Peptide Disulfide (TFA):
Higher Resolution and Peak Capacity: UPLC provides sharper peaks and better separation of closely related impurities from the main peptide product. chromatographytoday.comlabmal.comwaters.com
Increased Sensitivity: The narrower peaks lead to greater peak height, which enhances detection sensitivity, crucial for identifying trace-level impurities. sepscience.comlabmal.com
Faster Analysis Times: The higher flow rates and shorter columns significantly reduce run times, increasing sample throughput. uhplcs.comlabmal.com
By analyzing a sample of Transdermal Peptide Disulfide (TFA) with a calibrated HPLC or UPLC system, its purity can be determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Table 5: Comparison of HPLC and UPLC for Peptide Purity Analysis
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3–5 µm sepscience.com | < 2 µm sepscience.comuhplcs.com |
| Operating Pressure | Lower (e.g., up to 6,000 psi) sepscience.com | Higher (e.g., up to 15,000 psi) sepscience.com |
| Resolution | Good | Excellent; improved separation of complex mixtures. chromatographytoday.com |
| Sensitivity | Standard | Higher due to reduced band broadening. labmal.com |
| Analysis Time | Longer | Shorter; up to 10 times faster. sepscience.com |
| Solvent Consumption | Higher | Lower. labmal.com |
Capillary Electrophoresis (CE) for Charge and Purity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their mass-to-charge ratio. nih.gov It is a powerful tool for assessing the purity and charge heterogeneity of peptides and proteins. rowan.eduresearchgate.net CE offers advantages over HPLC, such as improved resolution and the ability to work with very small sample volumes. nih.govnih.gov
In the context of Transdermal Peptide Disulfide (TFA), CE can provide complementary information to HPLC methods. It is particularly well-suited for separating charged species and can be used to detect impurities that may not be resolved by RP-HPLC. nih.gov Preparative CE can even be used to fractionate complex peptide mixtures prior to analysis by other techniques like mass spectrometry. nih.govrsc.org
Polyacrylamide Gel Electrophoresis (PAGE) for Size and Purity
Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for separating proteins and peptides based on their size. wikipedia.orgabcam.com In its denaturing form, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), proteins are treated with SDS, which imparts a uniform negative charge, allowing for separation based primarily on molecular weight. abcam.comqiagen.com
For Transdermal Peptide Disulfide (TFA), SDS-PAGE can be used as a simple and rapid method to assess purity and estimate molecular weight. creative-proteomics.comresearchgate.net The presence of a single band would indicate a high degree of purity in terms of size, while the presence of additional bands could suggest the presence of impurities or aggregates. wikipedia.org For smaller peptides, specialized systems like Tricine-SDS-PAGE are often employed to achieve better resolution in the low molecular weight range. creative-proteomics.com Non-reducing and reducing SDS-PAGE can be used to confirm the presence of disulfide bonds. nih.gov
Mass Spectrometry (MS) for Molecular and Structural Characterization
Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and sequence confirmation. biopharmaspec.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. ucsf.eduasdlib.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight of the intact peptide. asdlib.org
For Transdermal Peptide Disulfide (TFA), ESI-MS would be used to confirm its molecular weight, which for one formulation is cited as 1175.17 g/mol . moleculardepot.com The ESI-MS spectrum of a peptide typically shows a series of multiply charged ions. ucsf.edu By deconvoluting this series of peaks, a precise molecular weight can be calculated. uab.edu This technique is highly accurate and can detect small mass changes resulting from modifications or the presence of impurities. uab.edu ESI-MS can also be coupled with liquid chromatography (LC-MS) to provide mass information for each peak separated by HPLC. peptide.com The presence of disulfide bonds can be confirmed by comparing the mass spectra of the peptide under reducing and non-reducing conditions. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Disulfide Mapping
Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural elucidation of peptides, including the verification of their amino acid sequence and the mapping of disulfide bonds. nih.govnih.gov The process involves multiple stages of mass analysis, where precursor ions of a specific mass-to-charge ratio are selected and fragmented to produce product ions, which are then analyzed to reveal sequence information. creative-proteomics.comreddit.com
The fragmentation of disulfide-linked peptides in MS/MS can be complex. Collision-activated dissociation (CAD) and electron-based dissociation methods like electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are employed to break down the peptide backbone and the disulfide bonds. nih.govacs.org These techniques generate different types of fragment ions, resulting from cleavages of the S-S bond, C-S bond, or the peptide backbone itself, while the disulfide bond remains intact. nih.govacs.org
A significant challenge in analyzing MS/MS data of disulfide-linked peptides is the interpretation of the resulting complex spectra. nih.gov To address this, specialized software algorithms have been developed to automatically identify and analyze the fragments, aiding in the comprehensive characterization of disulfide connectivity. nih.govacs.org For instance, ETD-triggered MS³ experimental paradigms can be utilized where the disulfide bond is first cleaved by ETD in the MS² step, and the resulting single-chain peptides are further sequenced using CID in the MS³ step, simplifying the data interpretation. nih.gov
Table 1: Fragmentation Techniques in MS/MS for Disulfide Peptide Analysis
| Fragmentation Technique | Primary Cleavage Sites | Key Advantages for Disulfide Mapping |
| Collision-Activated Dissociation (CAD) | Peptide backbone amide bonds | Provides peptide sequence information. |
| Electron-Transfer Dissociation (ETD) | Cleaves disulfide bonds and peptide backbone | Preserves post-translational modifications; simplifies spectra of multiply charged ions. nih.gov |
| Electron-Capture Dissociation (ECD) | Similar to ETD, cleaves disulfide bonds | Effective for characterizing large peptides and proteins. |
Peptide Mapping for Post-Translational Modifications and Disulfide Linkages
Peptide mapping is a powerful analytical strategy used to confirm the primary structure of a protein and to identify and locate post-translational modifications (PTMs) and disulfide linkages. lcms.czthermofisher.com The process typically involves the enzymatic digestion of the protein into smaller peptide fragments, which are then separated and analyzed, commonly by liquid chromatography-mass spectrometry (LC-MS). lcms.czbiopharmaspec.com
To specifically map disulfide bonds, peptide mapping is performed under both non-reducing and reducing conditions. sciex.com In the non-reduced state, disulfide bonds remain intact, and the analysis reveals which peptides are linked together. sciex.com Under reducing conditions, the disulfide bonds are cleaved, and the individual peptides can be identified. By comparing the chromatographic profiles and mass spectra from the two conditions, the positions of the disulfide bonds can be accurately determined. nih.govsciex.com
Peptide mapping is also the method of choice for identifying and quantifying various PTMs, such as oxidation, deamidation, and glycosylation, which can impact the stability and biological activity of the peptide. thermofisher.combiopharmaspec.com High-resolution mass spectrometry coupled with sophisticated data analysis allows for the detection of mass shifts indicative of specific modifications on individual peptides. biopharmaspec.com
Table 2: Common Post-Translational Modifications Identified by Peptide Mapping
| Modification | Mass Change (Da) | Amino Acid(s) Affected |
| Oxidation | +16 | Methionine, Tryptophan biopharmaspec.com |
| Deamidation | +1 | Asparagine, Glutamine |
| N-terminal Pyroglutamination | -17 (from Gln), -18 (from Glu) | N-terminal Glutamine, Glutamic acid biopharmaspec.com |
| C-terminal Lysine (B10760008) removal | -128 | C-terminal Lysine biopharmaspec.com |
Analysis of Trifluoroacetic Acid (TFA) Residual Levels in Transdermal Peptide Disulfide
Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of peptides. thermofisher.com As residual TFA can be toxic and can affect the net peptide content, its accurate quantification in the final peptide product is crucial. thermofisher.compepdd.com
Ion Chromatography (IC) for Anion Detection
Ion chromatography (IC) is a highly sensitive and straightforward method for the determination of residual TFA in peptide preparations. thermofisher.com This technique separates ions based on their interaction with an ion-exchange stationary phase. thermofisher.com For anion detection, an anion-exchange column is used, and the separated anions are typically detected by suppressed conductivity, which enhances the signal-to-noise ratio. thermofisher.comlcms.cz
IC methods have been developed to effectively separate TFA from other common anions that may be present in the peptide sample, such as fluoride, acetate, chloride, and sulfate. thermofisher.comlcms.cz The method often requires minimal sample preparation and can be automated for high-throughput analysis. thermofisher.com Method detection limits for TFA using IC can be in the range of nanograms per milliliter (ng/mL). nih.gov
Table 3: Example of IC Method Parameters for TFA Analysis
| Parameter | Condition |
| Column | High-capacity anion-exchange column (e.g., IonPac® AS18) lcms.cznih.gov |
| Eluent | Potassium hydroxide (B78521) (KOH) gradient lcms.cznih.gov |
| Detection | Suppressed conductivity lcms.cznih.gov |
| Injection Volume | 10-50 µL thermofisher.comlcms.cz |
| Method Detection Limit | < 90 ng/mL nih.gov |
Other Techniques for Residual TFA Quantification
Besides ion chromatography, several other analytical techniques can be employed for the quantification of residual TFA in peptides. pepdd.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These methods can be used for TFA analysis, often after a derivatization step. thermofisher.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC can also be utilized for TFA quantification. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ¹⁹F NMR is a powerful technique for the direct and accurate quantification of TFA without the need for derivatization. andreas-brinkmann.net Solid-state ¹⁹F NMR has been shown to provide results that are in excellent agreement with solution-state NMR and ion chromatography. andreas-brinkmann.net
Isotachophoresis, Infrared Spectrometry, and Titration: These are other, less commonly used, techniques for TFA determination. thermofisher.com
The choice of technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Mechanistic Studies of Transdermal Permeation Enhancement by Transdermal Peptide Disulfide Tfa
Molecular Interactions of Transdermal Peptide Disulfide with Biological Barriers
The primary mechanism of action for Transdermal Peptide Disulfide (TFA) involves its direct interaction with the Na+/K+-ATPase pump, a vital enzyme present in epidermal cells. This interaction sets off a series of events that temporarily alter the skin's structure, making it more permeable.
Research has conclusively identified the Na+/K+-ATPase beta-subunit, known as ATP1B1, as the specific binding partner for Transdermal Peptide Disulfide (TFA). acs.orgmybiosource.com This binding is a critical first step in the peptide's permeation-enhancing activity. While specific binding affinity values (Kd) are not widely published in publicly available literature, the high specificity of the interaction is confirmed through various molecular assays.
Table 1: Key Molecular Interactions of Transdermal Peptide Disulfide (TFA)
| Interacting Molecule | Binding Site | Consequence of Interaction |
|---|
Further investigations have pinpointed the interaction to the C-terminus of the ATP1B1 protein. acs.orgmybiosource.commedchemexpress.com This specific binding event is not a passive docking but rather an active process that elicits distinct cellular responses. The binding of Transdermal Peptide Disulfide (TFA) to the C-terminus of ATP1B1 initiates a signaling cascade that ultimately affects the expression and spatial arrangement of the ATP1B1 protein itself within the cell membrane. acs.orgmedchemexpress.com
The interaction between Transdermal Peptide Disulfide (TFA) and ATP1B1 leads to a dynamic modulation of the protein's presence and position in the epidermal layers. Initially, in response to the binding of the peptide, cells appear to upregulate the expression of ATP1B1 as a compensatory mechanism to maintain cellular function and structural integrity. medchemexpress.com This results in an increased presence of the ATP1B1 protein. However, over time, a secondary effect is observed where some of the peptide molecules are internalized by the cells, which then leads to a decrease in the expression of ATP1B1. medchemexpress.com This modulation of both the quantity and location of ATP1B1 is a key factor in the subsequent structural changes in the epidermis. acs.orgmedchemexpress.com
The changes in ATP1B1 expression and localization directly translate to alterations in the structure and integrity of the epidermal layers. acs.orgmybiosource.com The Na+/K+-ATPase pump is crucial for maintaining the ionic gradients necessary for cell adhesion and the formation of tight junctions between cells. By interacting with ATP1B1, Transdermal Peptide Disulfide (TFA) disrupts these functions, leading to a transient and reversible loosening of the epidermal structure. This temporary increase in the permeability of the skin barrier allows for the passage of macromolecular drugs that would otherwise be blocked.
The permeation-enhancing effect of Transdermal Peptide Disulfide (TFA) can be significantly reduced or completely blocked by substances that interfere with its binding to ATP1B1. acs.orgmybiosource.com This provides strong evidence for the specificity of the interaction. For instance, the well-known Na+/K+-ATPase inhibitor, ouabain, can prevent the effects of the peptide. acs.orgfrontiersin.org Similarly, introducing an excess of the ATP1B1 protein as a competitor can also antagonize the action of Transdermal Peptide Disulfide (TFA), leading to a decreased delivery of macromolecular drugs across the skin. acs.orgmybiosource.com
Table 2: Factors Attenuating the Effect of Transdermal Peptide Disulfide (TFA)
| Attenuating Factor | Mechanism of Attenuation | Reference |
|---|---|---|
| Ouabain | Inhibition of Na+/K+-ATPase | acs.org |
Cellular Uptake Mechanisms of Transdermal Peptide Disulfide (TFA)
While the primary mechanism of action occurs at the cell surface through interaction with ATP1B1, there is evidence to suggest that Transdermal Peptide Disulfide (TFA) molecules themselves can be internalized by skin cells. The exact pathways for this uptake are still under investigation, but initial findings point towards endocytic processes.
Endocytosis Pathways (e.g., Macropinocytosis, Clathrin-mediated, Caveolae-mediated)
While direct evidence specifying the precise endocytotic pathways for Transdermal Peptide Disulfide (TFA) is not extensively detailed in current literature, the transport of some cell-penetrating peptides (CPPs) into cells is known to occur via endocytosis. One vendor-supplied description suggests that TFA molecules may be transported into cells via endocytosis over time. medchemexpress.com For many CPPs, macropinocytosis is a significant route of entry. This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and its contents. It is a non-specific, energy-dependent process. Other potential endocytic routes for peptides include clathrin-mediated endocytosis, which involves the formation of clathrin-coated pits and vesicles for the uptake of specific cargo, and caveolae-mediated endocytosis, characterized by flask-shaped invaginations of the plasma membrane rich in caveolin. The involvement of these specific pathways for TFA requires further dedicated investigation to be conclusively determined.
Direct Translocation Across Cell Membranes
Direct translocation is another mechanism by which certain cell-penetrating peptides can cross cellular membranes without the involvement of endocytic machinery. This process is often rapid and can occur at low temperatures, suggesting it is an energy-independent process. The exact mechanism of direct translocation is still a subject of scientific inquiry but is thought to involve the peptide directly interacting with and passing through the lipid bilayer. For TFA, while its primary described mechanism involves interaction with Na+/K+-ATPase, the possibility of direct translocation, especially given its peptide nature, cannot be entirely ruled out and warrants further study. The disulfide bond within the TFA structure may play a role in its conformational stability, which could influence its ability to interact with and traverse the cell membrane directly.
Role of Electrostatic and Hydrophobic Interactions with Lipid Bilayers
The interaction of peptides with the lipid bilayer of cell membranes is governed by a combination of electrostatic and hydrophobic forces. Peptides with a net positive charge can interact electrostatically with the negatively charged components of the cell membrane, such as phosphatidylserine. The amino acid sequence of TFA (ACSSSPSKHCG) contains a lysine (B10760008) (K) and a histidine (H), which can carry positive charges, facilitating an initial electrostatic attraction to the cell surface.
Following this initial binding, hydrophobic interactions between the nonpolar amino acid residues of the peptide and the lipid tails of the bilayer can drive the insertion of the peptide into the membrane core. Although TFA is a relatively hydrophilic peptide, the presence of alanine (B10760859) (A) and the cyclic structure imposed by the disulfide bond between the two cysteine (C) residues could contribute to specific hydrophobic interactions that are crucial for its function. These interactions could lead to a transient disruption of the lipid packing, thereby increasing the permeability of the membrane to other molecules.
Biophysical Changes in Skin Induced by Transdermal Peptide Disulfide (TFA)
The interaction of TFA with epidermal cells initiates a cascade of events that result in tangible biophysical changes to the skin's structure, particularly the stratum corneum, which is the principal barrier to transdermal delivery.
Alterations in Stratum Corneum Barrier Function
Studies have indicated that TFA's interaction with the Na+/K+-ATPase beta-subunit leads to modifications in the epidermal structure. medchemexpress.com One study suggested that TFA does not significantly alter the skin lipid barrier but rather interacts with skin proteins, such as keratin, inducing changes in their secondary structure. This interaction is believed to facilitate the partitioning of co-administered drugs into the keratin-rich corneocytes, following a transcellular pathway. The energy-dependent nature of TFA-mediated delivery further suggests an active biological process rather than passive disruption of the lipid barrier. nih.gov
Changes in Intercellular Lipid Organization
While some permeation enhancers function by disordering the highly organized intercellular lipid lamellae of the stratum corneum, research on TFA suggests a different primary mechanism. A study comparing several skin-penetrating peptides found that TFA did not cause significant alterations to the skin lipid barrier, as measured by techniques sensitive to lipid organization. This finding implies that the primary mode of action for TFA may not be the gross disruption of the intercellular lipid matrix. Instead, its effects are more likely localized to protein interactions and the opening of transient pathways.
Pore Formation and Transient Permeability Enhancement
The concept of TFA creating a "transient opening" in the skin barrier is a recurring theme in the available literature. cpcscientific.com This suggests a mechanism involving the formation of temporary pores or channels through which macromolecules can pass. The binding of TFA to Na+/K+-ATPase may trigger cellular signaling events that lead to the reorganization of cytoskeletal or junctional proteins, resulting in the formation of these transient pathways. It has also been proposed that TFA may enhance the permeation of drugs by disrupting the epithelium of hair follicles. nih.gov The transient nature of these openings is a key feature, as it allows for enhanced delivery without causing permanent damage to the skin barrier.
Table 1: Summary of Mechanistic Studies on Transdermal Peptide Disulfide (TFA)
| Mechanism | Key Findings | Supporting Evidence |
| Primary Target Interaction | Binds to the beta-subunit of Na+/K+-ATPase (ATP1B1) on epidermal cells. | Yeast two-hybrid screening, pull-down assays, co-immunoprecipitation. |
| Cellular Uptake | May involve endocytosis over time. | Vendor-supplied information. Specific pathway not yet elucidated. |
| Permeation Pathway | Suggested to create "transient openings" and may involve disruption of the hair follicle epithelium. | Functional studies showing enhanced delivery of macromolecules. |
| Effect on Stratum Corneum | Interacts with skin proteins (e.g., keratin), inducing conformational changes. Does not appear to significantly alter the lipid barrier. | FTIR spectroscopy, skin resistance measurements. |
| Energy Dependence | TFA-mediated transdermal delivery is an energy-dependent process. | Inhibition of permeation by metabolic inhibitors. |
Preclinical Research Models for Transdermal Peptide Disulfide Tfa Evaluation
In Vitro Permeation and Penetration Studies
In vitro models are fundamental for the initial screening and mechanistic understanding of a peptide's ability to cross the skin barrier. These methods are typically high-throughput and cost-effective, providing valuable preliminary data.
Franz-Type Diffusion Cell Applications
The Franz diffusion cell is a widely utilized in vitro system for assessing the release and permeation of substances from topical and transdermal formulations. termedia.plnih.gov This apparatus consists of a donor chamber, where the formulation containing Transdermal Peptide Disulfide (TFA) would be applied, and a receptor chamber, separated by a membrane. The receptor fluid is continuously stirred and maintained at a physiological temperature to mimic in vivo conditions. Samples are periodically withdrawn from the receptor chamber to quantify the amount of peptide that has permeated the membrane over time.
For a comprehensive evaluation of Transdermal Peptide Disulfide (TFA), various parameters would be measured, including the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (t_lag). While specific experimental data for Transdermal Peptide Disulfide (TFA) using Franz cells is not publicly available, the following table illustrates the type of data that would be collected in such a study.
| Parameter | Description | Hypothetical Value for Transdermal Peptide Disulfide (TFA) |
| Steady-State Flux (Jss) | The rate of peptide permeation per unit area at steady state. | Data not available |
| Permeability Coefficient (Kp) | A measure of the peptide's ability to permeate the membrane. | Data not available |
| Lag Time (t_lag) | The time required for the peptide to establish a steady-state flux across the membrane. | Data not available |
| Cumulative Amount Permeated | The total amount of peptide that has crossed the membrane at a given time point. | Data not available |
Cell-Based Permeability Assays (e.g., Caco-2 Cell Monolayers)
Caco-2 cell monolayers, derived from human colon adenocarcinoma, are a well-established in vitro model for predicting intestinal drug absorption. nih.govmdpi.com While primarily used for oral drug delivery, they can provide insights into the general membrane permeability of peptides. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier. mdpi.com
In the context of Transdermal Peptide Disulfide (TFA), a Caco-2 assay would involve applying the peptide to the apical side of the monolayer and measuring its appearance on the basolateral side over time. This allows for the calculation of an apparent permeability coefficient (Papp), which can indicate the peptide's potential for passive diffusion across cellular barriers. mdpi.com Although no specific Papp values for Transdermal Peptide Disulfide (TFA) have been published, the table below shows representative data that would be generated.
| Parameter | Description | Hypothetical Value for Transdermal Peptide Disulfide (TFA) |
| Apparent Permeability (Papp) | The rate of transport of the peptide across the Caco-2 cell monolayer. | Data not available |
| Efflux Ratio | The ratio of basolateral-to-apical to apical-to-basolateral Papp values, indicating active transport. | Data not available |
Ex Vivo Skin Models for Permeation and Transdermal Flux Determination
Ex vivo models, which utilize excised skin, provide a more physiologically relevant system for evaluating transdermal delivery, as they retain the complex structure and barrier properties of the stratum corneum and underlying epidermal and dermal layers. nih.govnih.gov
Human Excised Skin Models
Excised human skin is considered the gold standard for in vitro transdermal permeation studies, as it most accurately reflects the in vivo barrier function in humans. nih.govnih.gov Skin obtained from cosmetic surgeries or cadavers is mounted in Franz diffusion cells, and the permeation of Transdermal Peptide Disulfide (TFA) is assessed in a similar manner to in vitro studies. These studies can provide crucial data on the flux of the peptide through the different layers of the skin and its potential for systemic absorption. Although specific permeation data for Transdermal Peptide Disulfide (TFA) through human skin is not available in the public domain, the following table outlines the key parameters that would be investigated.
| Parameter | Description | Hypothetical Value for Transdermal Peptide Disulfide (TFA) |
| Transdermal Flux (Jss) | The rate of peptide permeation through the full thickness of the skin. | Data not available |
| Skin Deposition | The amount of peptide retained within the different layers of the skin (stratum corneum, epidermis, dermis). | Data not available |
| Permeability Coefficient (Kp) | A measure of the peptide's ability to permeate human skin. | Data not available |
Animal Skin Models (e.g., Porcine, Rodent) and Their Correlation to Human Skin
Due to the limited availability and ethical considerations associated with human skin, animal skin models are frequently used in preclinical studies. mdpi.comdovepress.com Porcine (pig) skin is often considered a suitable surrogate for human skin due to its anatomical and physiological similarities, including comparable stratum corneum thickness and lipid composition. dovepress.commdpi.com Rodent skin, such as from rats or mice, is also commonly used, although it is generally more permeable than human skin. mdpi.comdovepress.com
Comparative studies using these animal models are essential to establish a correlation with human skin permeation. By understanding the differences in permeability between animal and human skin, researchers can better predict the in vivo performance of Transdermal Peptide Disulfide (TFA) in humans. While no direct comparative data for this specific peptide is available, research on other compounds has shown that porcine skin often provides a good correlation with human skin permeability. nih.gov The table below illustrates the type of comparative data that would be generated.
| Skin Model | Permeability Coefficient (Kp) relative to Human Skin | Correlation Factor |
| Human Skin | Baseline | 1.0 |
| Porcine Skin | Data not available | Data not available |
| Rodent Skin | Data not available | Data not available |
Preparation of Skin Models for Permeation Studies
The foundation of in vitro permeation studies lies in the careful preparation of skin membranes that accurately represent the primary barrier to drug absorption, the stratum corneum. karger.com
Excised Human and Animal Skin: Excised human skin, obtained from cosmetic surgeries or cadavers, is considered the gold standard for in vitro permeation testing due to its direct relevance. nih.gov Porcine (pig) skin is a commonly used alternative as its anatomical and physiological characteristics closely resemble human skin. karger.comyoutube.com The preparation involves separating the epidermis or the full-thickness skin. For epidermal membranes, the skin is often subjected to heat treatment or enzymatic digestion to separate the epidermis from the dermis. Full-thickness skin includes both the epidermis and dermis, providing a more complex barrier that also allows for the assessment of dermal clearance. karger.comgenoskin.com The thickness of the skin samples is a critical parameter that needs to be controlled and measured, often using a micrometer, to ensure consistency and reduce variability in permeation results. youtube.com
Stratum Corneum (SC) Isolation: For studies focusing specifically on the outermost barrier, the stratum corneum can be isolated. This is typically achieved by treating the full epidermis with a solution of trypsin, which digests the underlying viable epidermal cells, leaving the SC intact. This isolated SC can then be mounted on a support for use in diffusion cells. karger.com
The integrity of the prepared skin barrier is a crucial quality control step. This is often assessed by measuring the trans-epidermal water loss (TEWL) or by evaluating the permeation of a marker molecule with known permeability characteristics. youtube.com
Evaluation of Barrier-Disrupted Skin Models
To mimic conditions where the skin barrier is compromised, such as in certain skin diseases or through physical or chemical enhancement methods, barrier-disrupted skin models are employed.
Tape Stripping: This is a common method to physically disrupt the stratum corneum in a controlled manner. Successive applications and removals of adhesive tape strip away layers of the SC, creating a model of a partially compromised barrier. nih.gov The extent of barrier disruption can be correlated with the number of tape strips applied.
Chemical Disruption: The barrier can be chemically altered by treating the skin with solvents like acetone (B3395972) or sodium lauryl sulfate, which extract intercellular lipids and disrupt the organized structure of the stratum corneum. This creates a more permeable barrier, allowing for the evaluation of formulation effects on compromised skin.
Diseased Skin Models: In some cases, skin from patients with conditions like atopic dermatitis or psoriasis may be used to evaluate peptide permeation through a pathologically altered barrier. nih.govgatech.edu These models provide insights into how a specific disease state can influence drug delivery. For instance, in atopic dermatitis, there is an impaired permeability barrier which can affect drug absorption. gatech.edu
In Vitro Reconstructed Human Skin Models
In vitro reconstructed human skin models have emerged as valuable alternatives to ex vivo human and animal skin, addressing ethical concerns and issues with availability and variability. nih.gov These three-dimensional tissue models are cultured from human-derived cells and are designed to mimic the structure and function of native human skin. sgs.com
Epidermal and Full-Thickness Skin Equivalents
Reconstructed Human Epidermis (RHE): These models consist of normal human keratinocytes cultured on an inert filter or a collagen matrix at the air-liquid interface. sgs.comcreative-bioarray.com This culture condition promotes the differentiation of keratinocytes into a stratified epidermis that resembles the in vivo situation, complete with a functional stratum corneum. creative-bioarray.comnih.gov Commercially available RHE models like EpiSkin™, EpiDerm™, and SkinEthic™ are widely used for safety and permeation testing. sgs.comepiskin.com These models are particularly useful for evaluating the permeation of topically applied substances. episkin.com
Full-Thickness Skin Equivalents (FTS): Also known as human skin equivalents (HSEs), these models are more complex, incorporating a dermal layer in addition to the epidermis. nih.gov The dermal component typically consists of human fibroblasts embedded in a collagen-based matrix. nih.govresearchgate.net The presence of the dermis allows for the study of dermal-epidermal interactions and the evaluation of compounds that may target the deeper skin layers. mattek.com Some advanced FTS models are constructed using techniques that allow fibroblasts to secrete their own extracellular matrix, creating a more physiologically relevant dermal component. nih.gov There are also models developed from immortalized human keratinocytes and fibroblasts, which can offer greater reproducibility and availability. nih.gov
Below is an interactive table comparing the features of RHE and FTS models:
| Feature | Reconstructed Human Epidermis (RHE) | Full-Thickness Skin Equivalents (FTS) |
| Cell Types | Keratinocytes | Keratinocytes, Fibroblasts |
| Structure | Stratified Epidermis | Stratified Epidermis, Dermis |
| Complexity | Simpler | More Complex |
| Applications | Epidermal permeation, Irritation, Corrosion | Dermal-epidermal interactions, Dermal targeting, Wound healing |
| Commercial Examples | EpiSkin™, EpiDerm™, SkinEthic™ | EpiDermFT™, Phenion® FT |
Validation and Reproducibility Considerations
The acceptance and use of reconstructed skin models in regulatory settings depend on their validation and reproducibility.
Validation Studies: Formal validation studies have been conducted to assess the suitability of various RHE models for skin absorption testing, often using a panel of reference chemicals with a range of physicochemical properties. episkin.comresearchgate.net These studies compare the permeation data from RHE models to that obtained from excised human and pig skin. episkin.com While the permeability of RHE models can sometimes be higher than that of human skin, the ranking order of compound permeation is often consistent, demonstrating their predictive value. episkin.comresearchgate.net These models have been validated for regulatory toxicity tests like skin irritation and corrosion under OECD guidelines. sgs.comnih.gov
Reproducibility: While reconstructed skin models are expected to offer better reproducibility than excised skin due to standardized manufacturing processes, studies have shown that intra- and inter-laboratory variability can still be a factor. episkin.comresearchgate.net However, the variability is generally within an acceptable range, and the correlation of permeation data between different reconstructed models and with excised skin is often sufficient for their use as alternative models. episkin.comresearchgate.net
Computational and Predictive Models for Transdermal Delivery
Computational and predictive models are increasingly being used to accelerate the screening and design of transdermal peptides by predicting their skin permeability based on their molecular properties. plos.org
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the physicochemical properties of molecules and their skin permeability. plos.org These models can be linear, using techniques like multiple linear regression (MLR), or non-linear, employing machine learning algorithms such as artificial neural networks (ANN), support vector machines (SVM), and random forest (RF). plos.orgnih.gov For peptides, descriptors based on amino acid sequence are used to predict their transdermal activity. nih.govresearchgate.net
Machine Learning Models: Machine learning approaches have shown promise in discriminating between peptides that can permeate the skin and those that cannot. nih.govresearchgate.net These models are trained on datasets of known transdermal peptides and can be used to screen large peptide libraries for potential candidates. nih.gov The performance of these models is evaluated using statistical metrics like sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve. nih.govresearchgate.net
Mechanistic and In Silico Models: These models aim to simulate the diffusion and partitioning of a drug through the different layers of the skin. biorxiv.org They can incorporate factors like drug concentration, vehicle effects, and skin properties to provide a more detailed understanding of the permeation process. biorxiv.orgnih.gov Such models can be used to predict permeation profiles and optimize formulation design. For example, the Nernst-Planck equation can be used to model the flux of an active substance through the skin layers. nih.gov These in-silico tools can significantly reduce the need for extensive experimental work. biorxiv.orgnih.gov
Below is an interactive table summarizing different computational modeling approaches:
| Model Type | Description | Key Techniques | Application |
| QSPR | Correlates molecular descriptors with skin permeability. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Predicting permeability of new compounds. |
| Machine Learning | Uses algorithms to learn from data and predict peptide transdermal activity. | Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forest (RF) | High-throughput screening of peptide libraries. |
| Mechanistic/In Silico | Simulates the physical processes of drug diffusion and partitioning in the skin. | Finite Element Method, Nernst-Planck Equation | Understanding permeation mechanisms, optimizing formulations. |
Rational Design and Optimization of Transdermal Peptides with Disulfide Bonds
Engineering Disulfide Bridges for Conformational Stability and Functionality
Disulfide bonds, formed by the oxidation of two cysteine residues, are covalent cross-links that play a critical role in defining and maintaining the three-dimensional structure of peptides. monash.edumonash.edu This structural rigidity is essential for biological activity and stability. monash.eduresearchgate.net
Cyclization Strategies Involving Disulfide Bonds
Cyclization is a key strategy for stabilizing peptides by reducing their conformational flexibility. nih.gov Forming a cyclic structure through a disulfide bond locks the peptide into a more defined, and often more active, conformation. acs.org This pre-organization can enhance binding affinity to target receptors and significantly improves resistance to proteases, as the cyclic structure is less accessible to enzymes. nih.govnih.gov
The process of forming disulfide bridges can be achieved through simple oxidation of cysteine residues, often under mild, biocompatible conditions. rsc.orglifetein.com For peptides with multiple cysteines, orthogonal protection strategies can be used to control which cysteines form bonds, allowing for the creation of specific, multi-cyclic structures. sb-peptide.comnih.goveurogentec.com While disulfide bonds are highly effective, they can be unstable in reducing environments. nih.govchemistryviews.orgrsc.org This has led to the development of more stable mimics, such as thioether bonds or methylene (B1212753) thioacetals, to replace the disulfide bridge while maintaining the peptide's structure and function. nih.govchemistryviews.orgrsc.org
Impact of Disulfide Bond Number and Topology on Peptide Conformation
The number of disulfide bonds and their specific connectivity (topology) have a profound impact on the final three-dimensional structure and function of a peptide. monash.edu
Number of Disulfide Bonds: Increasing the number of disulfide bonds generally increases the rigidity and stability of a peptide. monash.edu Peptides with a high density of disulfide bonds, such as certain toxins, are exceptionally stable. monash.edu However, a statistical analysis of proteins found that in smaller proteins (under 200 residues), the number of disulfide bonds per residue is negatively correlated with the length of the protein chain. monash.edu
The engineering of disulfide bonds, therefore, is a precise art. It requires a deep understanding of how these covalent links will guide the peptide to fold into its desired, biologically active conformation. monash.edu
Rational Design of Disulfide-Rich Frameworks (e.g., Knottin Structures)
The design of peptides for transdermal delivery often leverages naturally occurring, highly stable, disulfide-rich frameworks. Knottins, a structural family of exceptionally stable peptides, are of particular interest due to their high thermal, proteolytic, and chemical stability, which is conferred by their unique three-disulfide bond arrangement. nih.gov These characteristics make them ideal scaffolds for engineering new therapeutic and diagnostic agents. nih.gov
The core concept behind the rational design of these frameworks is to utilize their inherent stability while modifying their sequence to incorporate desired therapeutic activities. nih.govbohrium.com This can be achieved through molecular grafting, where a bioactive peptide sequence is inserted into a stable disulfide-rich scaffold. nih.govuq.edu.au The goal is to create a new molecule that retains the therapeutic function of the grafted sequence while benefiting from the stability of the scaffold. nih.gov
An evolution-inspired strategy has also been developed to design new disulfide-rich peptides (DRPs). This method involves incorporating two cysteine residues and a random peptide sequence into a precursor peptide that already has a disulfide-stabilized fold. nih.gov This approach allows for the creation of DRPs with novel topologies that can be easily synthesized and used to generate libraries for screening against various protein targets. nih.gov The resulting engineered peptides have the advantage that all amino acid residues, except for the conserved cysteines, can be mutated to evolve new functions. nih.gov
The stability conferred by the knotted disulfide topology has been shown to reduce systemic clearance and increase the half-life of peptides, which are significant advantages for therapeutic applications. acs.org The inherent ability of some disulfide-rich cyclic peptides to penetrate cells further enhances their potential as delivery vehicles for intracellular targets. uq.edu.au
Table 1: Examples of Disulfide-Rich Peptide Frameworks and Design Strategies
| Framework/Strategy | Key Features | Rationale for Transdermal Application |
| Knottins | High thermal, proteolytic, and chemical stability due to three interconnected disulfide bonds. nih.govwikipedia.org | Provides a robust scaffold that can withstand the harsh environment of the skin and maintain its structure during delivery. nih.gov |
| Molecular Grafting | Insertion of a bioactive peptide sequence into a stable disulfide-rich scaffold. nih.govuq.edu.au | Combines the therapeutic activity of a known peptide with the enhanced stability and potential for cell penetration of the scaffold. nih.govuq.edu.au |
| Evolution-Inspired Design | Incorporation of additional disulfide bonds and random peptide sequences into existing disulfide-stabilized folds. nih.gov | Creates novel peptide structures with diverse functionalities and high folding efficiency, suitable for library screening and functional evolution. nih.gov |
| Cyclotides | Head-to-tail cyclized backbone in addition to a cystine knot motif. researchgate.net | Offers exceptional stability against thermal, chemical, and enzymatic degradation. researchgate.net |
Development of Advanced Transdermal Delivery Systems Incorporating Transdermal Peptide Disulfide (TFA)
To overcome the barrier properties of the stratum corneum, the outermost layer of the skin, advanced delivery systems are being developed to enhance the transdermal penetration of peptides like TFA.
Integration with Nano-Carrier Systems (e.g., Liposomes, Nanoparticles)
Nano-carrier systems are a promising approach to improve the transdermal delivery of peptides. wjarr.comresearchgate.net These systems, which include liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can protect peptides from enzymatic degradation, control their release, and improve their absorption through the skin. wjarr.com
Key Nano-carrier Systems for Peptide Delivery:
Liposomes: These are vesicular carriers composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. wjarr.comnih.gov They can enhance skin hydration and fuse with the lipids in the stratum corneum, facilitating drug penetration. nih.govasiapharmaceutics.info
Nanoparticles: These can be made from various materials, including polymers (polymeric nanoparticles) and lipids (solid lipid nanoparticles). wjarr.comnih.gov Polymeric nanoparticles, often made from biodegradable polymers like PLGA and chitosan, allow for the controlled release of the encapsulated peptide. wjarr.com Solid lipid nanoparticles offer good stability and can protect peptides from degradation. wjarr.com
Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer by fluidizing the lipids in the stratum corneum. asiapharmaceutics.info
Niosomes: These are non-ionic surfactant-based vesicles that are structurally similar to liposomes and can improve the transdermal delivery of various drugs. ijpsjournal.com
The use of nano-carriers can significantly enhance the bioavailability and stability of peptides for transdermal delivery. wjarr.com They can be tailored to target specific skin layers and are being explored for various applications, including the treatment of dermatological disorders and cancer therapy. ijpsjournal.com
Table 2: Comparison of Nano-carrier Systems for Transdermal Peptide Delivery
| Nano-carrier System | Composition | Mechanism of Enhanced Penetration |
| Liposomes | Phospholipid bilayers | Fusion with stratum corneum lipids, increased skin hydration. nih.gov |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, chitosan) | Controlled release, protection from enzymatic degradation. wjarr.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Protection of peptide, enhanced stability. wjarr.com |
| Ethosomes | Phospholipids and high concentration of ethanol | Fluidization of stratum corneum lipids by ethanol. asiapharmaceutics.info |
| Niosomes | Non-ionic surfactants | Similar to liposomes, enhances drug permeation. ijpsjournal.com |
Combination with Physical Enhancement Methods (e.g., Electroporation, Iontophoresis, Sonophoresis)
Physical enhancement methods are employed to transiently disrupt the stratum corneum, thereby increasing skin permeability for peptides. researchgate.netresearchgate.net
Electroporation: This technique involves applying short, high-voltage electrical pulses to the skin, which creates transient aqueous pores in the stratum corneum. nih.govitsmedical.itresearchgate.net This method has been shown to significantly increase the transdermal delivery of macromolecules, including peptides, by orders of magnitude. itsmedical.itresearchgate.net The transport of molecules is enhanced through increased diffusion and electrophoresis. itsmedical.it
Iontophoresis: This method uses a low-voltage electrical current to drive charged drug molecules across the skin. nih.govnih.govnih.gov The peptide is placed under an electrode of the same polarity, and the electric field repels the peptide, pushing it into the skin. nih.govyoutube.com This technique is particularly useful for charged peptides and can reduce the variability in delivery rates compared to passive diffusion. nih.gov
Sonophoresis: This technique utilizes low-frequency ultrasound to increase skin permeability. nih.govmonash.edu The primary mechanism is thought to be cavitation, the formation and collapse of microscopic gas bubbles, which disrupts the lipid bilayers of the stratum corneum. nih.govwikipedia.org Sonophoresis can be applied as a pretreatment to permeabilize the skin or simultaneously with drug application. nih.gov
Combining these physical methods with each other or with nano-carrier systems can lead to synergistic effects, further enhancing transdermal peptide delivery. nih.gov For instance, the simultaneous application of sonophoresis and iontophoresis has been shown to be more effective than either technique alone. nih.gov
Table 3: Overview of Physical Enhancement Methods for Transdermal Peptide Delivery
| Method | Mechanism | Key Parameters |
| Electroporation | Creation of transient aqueous pores in the stratum corneum via high-voltage pulses. itsmedical.itresearchgate.net | Pulse voltage, duration, number, and rate. itsmedical.it |
| Iontophoresis | Use of a low-voltage electric current to drive charged molecules across the skin. nih.govnih.gov | Current density, application time, drug concentration, and pH. nih.gov |
| Sonophoresis | Disruption of the stratum corneum by low-frequency ultrasound (cavitation). nih.govmonash.edu | Ultrasound frequency, intensity, and duration of application. nih.gov |
Stimuli-Responsive Peptide-Based Systems for Controlled Release
Stimuli-responsive systems are designed to release their payload in response to specific triggers present in the target environment, such as changes in pH or temperature. nih.govyoutube.com This allows for controlled, on-demand drug delivery, which can improve therapeutic efficacy and reduce side effects. nih.govmagtech.com.cn
pH-Responsive Systems: These systems exploit the fact that the microenvironment of certain tissues, such as tumors or inflamed sites, is often more acidic than that of healthy tissue. jhu.eduprofacgen.comnih.gov Peptides can be designed to change their conformation or solubility at a specific pH, triggering the release of the drug. jhu.edunih.gov For example, peptides can be engineered to be inactive at neutral pH but become active and membrane-permeable in an acidic environment. jhu.edu
Temperature-Responsive Systems: These systems utilize polymers or peptides that undergo a phase transition at a specific temperature. nih.govnih.gov For instance, some polymers are soluble at room temperature but aggregate and form a gel at body temperature, allowing for the creation of injectable depots that provide sustained drug release. acs.orgmdpi.com Elastin-like polypeptides (ELPs) are a well-studied class of temperature-sensitive peptides that reversibly aggregate above a certain transition temperature. nih.gov This property can be harnessed for targeted drug delivery by applying localized hyperthermia to the target site. nih.gov
These "smart" delivery systems hold great potential for the development of more sophisticated and effective transdermal therapies for peptides like TFA. youtube.commdpi.com
Table 4: Types of Stimuli-Responsive Systems for Controlled Peptide Release
| Stimulus | Mechanism of Release | Example |
| pH | Conformational change or cleavage of pH-labile linkers in acidic environments. jhu.edunih.gov | pH-dependent Delivery (pHD) peptides that become active at low pH. jhu.edu |
| Temperature | Phase transition of thermo-responsive polymers or peptides at a specific temperature. nih.govnih.gov | Elastin-like polypeptides (ELPs) that aggregate upon heating. nih.gov |
| Enzymes | Cleavage of enzyme-specific linkers in the presence of target enzymes. nih.gov | Enzyme-responsive hydrogels for wound dressing applications. acs.org |
Future Directions and Emerging Research Areas for Transdermal Peptide Disulfide Tfa
Exploration of Novel Peptide Sequences with Enhanced Transdermal Activity
The quest for more effective transdermal delivery systems is driving research into novel peptide sequences with superior skin penetration capabilities. Scientists are moving beyond existing sequences to design and discover peptides with optimized characteristics for transdermal transit.
Current research focuses on several key strategies. One approach involves the modification of existing peptides. For instance, the hydrophilicity and high molecular weight of some peptides can limit their ability to cross the skin; a study on decapeptide-12 (B612323) showed that adding a palmitate chain to the peptide increased its lipophilicity, resulting in significantly better skin retention. nih.gov Another promising area is the development of short, amphiphilic skin-penetrating peptides (SKPs) that can self-assemble into nanocarriers. acs.orgnih.gov These peptides function as both the delivery vehicle and the penetration-enhancing agent. Research has demonstrated that subtle changes, such as altering just two amino acids within the hydrophobic part of these peptides, can lead to significant differences in their self-assembly behavior, stability, and, most importantly, their efficiency in penetrating a human skin model. acs.org
The mechanism of action is also a critical area of study. Peptides like magainin, a 23-amino acid peptide, are thought to enhance permeation by forming small pores in the lipid bilayers of the stratum corneum. researchgate.net The amino acid sequence is paramount, as it dictates the molecule's shape and charge, which in turn determines how it interacts with skin receptors and diffuses through the lipid layers. nih.gov Peptides with a net positive charge, for example, have been observed to bind more readily to the hydrophobic lipid membrane. nih.gov
| Peptide Category | Example(s) | Research Focus |
| Modified Peptides | Palmitoyl-Decapeptide-12 | Increasing lipophilicity to enhance skin retention. nih.gov |
| Self-Assembling Peptides | Short Amphiphilic Peptides | Acting as both nanocarrier and penetration enhancer. acs.org |
| Antimicrobial Peptides | Magainin | Forming pores in the stratum corneum lipid matrix. researchgate.net |
| Cell-Penetrating Peptides | Polyarginine, TAT | Facilitating the transport of molecules across cellular membranes. researchgate.net |
This table summarizes categories of peptides being explored for enhanced transdermal activity, with examples and their primary research focus.
Integration of Artificial Intelligence and Machine Learning in Peptide Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and optimization of therapeutic peptides. researchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of peptides, drastically accelerating the design process. mdpi.com
For transdermal peptide design, machine learning models such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Partial Least Squares (PLS) are being developed to predict the transdermal activity of a peptide based solely on its amino acid sequence. nih.gov In one study, researchers used 269 transdermal peptides identified through phage display to train and test such models, which proved capable of discriminating between effective transdermal peptides and random sequences. nih.govresearchgate.net The best results were achieved with an SVM model, indicating the potential for these computational methods to screen large peptide databases for promising candidates. nih.gov
| AI/ML Application | Models/Techniques Used | Objective |
| Predictive Screening | Artificial Neural Network (ANN), Support Vector Machine (SVM), PLS | To predict the transdermal activity of peptides from their sequence. nih.gov |
| Rational Peptide Design | Generative Adversarial Networks (GANs), Variational Autoencoders | To design novel peptide sequences with optimized properties. researchgate.net |
| Formulation Optimization | Deep Neural Networks (DNN), K-Nearest Neighbors (KNN) | To identify optimal formulations and delivery systems for specific drugs. nih.gov |
| Permeability Prediction | Quantitative Structure-Activity Relationships (QSAR) | To predict the skin permeability of molecules based on their structure. nih.gov |
This table outlines the key applications of AI and machine learning in the development of transdermal peptides.
Advanced Imaging Techniques for In Situ Visualization of Transdermal Permeation
Understanding the precise mechanisms by which peptides permeate the skin requires the ability to visualize this process in real-time and at high resolution. Advanced imaging techniques are providing unprecedented insights into the interactions between peptides and the skin's complex structure.
Non-invasive methods like Reflectance Confocal Microscopy (RCM) allow for the in vivo evaluation of skin with a resolution comparable to traditional histology. frontiersin.org This enables researchers to observe the cellular and tissue characteristics of the skin layers without the need for biopsies. frontiersin.org Other powerful techniques include Optical Coherence Tomography (OCT), which provides micrometer-resolution, 3D images of the epidermis, as well as multiphoton microscopy, ultrasound, and Magnetic Resonance Imaging (MRI) for visualizing deeper skin layers. numberanalytics.com
These technologies can be used to track the journey of peptides through the stratum corneum, epidermis, and dermis, identifying their specific routes of penetration. To facilitate visualization, peptides can be labeled with imaging moieties. nih.gov For optical techniques like confocal microscopy, fluorescent dyes are used. For nuclear imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), peptides are labeled with radionuclides (e.g., 18F, 64Cu, 68Ga, 99mTc). nih.gov This allows for the quantitative tracking of peptide distribution throughout the body after transdermal application, providing critical data on penetration efficiency and pharmacokinetics. nih.gov
| Imaging Technique | Resolution/Type | Application in Transdermal Research |
| Reflectance Confocal Microscopy (RCM) | Cellular (Histology-like) | In vivo visualization of peptide interaction with epidermal cells and structures. frontiersin.org |
| Optical Coherence Tomography (OCT) | Micrometer (3D) | High-resolution imaging of the epidermis to assess structural changes caused by enhancers. numberanalytics.com |
| Positron Emission Tomography (PET) | Molecular (Quantitative) | Tracking the systemic distribution of radiolabeled peptides after skin permeation. nih.gov |
| Ultrasound & MRI | Structural (Deeper Tissue) | Visualizing the dermis and hypodermis to assess deeper penetration and tissue effects. numberanalytics.com |
This table describes advanced imaging techniques used to study and visualize the transdermal permeation of peptides.
Development of High-Throughput Screening (HTS) Assays for Transdermal Enhancers
The discovery of novel and more effective transdermal enhancers, including peptides and their optimal formulations, is often limited by the low throughput of traditional testing methods like the Franz diffusion cell. nih.gov To accelerate this process, researchers are developing and implementing high-throughput screening (HTS) assays that allow for the rapid evaluation of a vast number of compounds.
Modern HTS platforms combine state-of-the-art robotics, automation, and advanced data processing to test hundreds, thousands, or even millions of compounds per day. nih.govyoutube.com One innovative HTS method for transdermal formulations is based on measuring changes in skin conductivity and the penetration of a model compound like mannitol (B672). nih.gov This approach has been shown to be at least 50-fold more efficient in terms of skin utilization than conventional methods. nih.gov
Another significant development is the use of the Parallel Artificial Membrane Permeability Assay (PAMPA). americanpharmaceuticalreview.com The Skin-PAMPA model uses a 96-well plate design that is amenable to automation and provides a rapid assessment of a compound's potential to cross the skin barrier, making it ideal for early-stage formulation screening. americanpharmaceuticalreview.com Furthermore, screening assays based on competitive binding are being designed to identify peptides with a high affinity for specific targets. In these assays, a library of unknown peptides is tested for their ability to displace a known, fluorescently labeled peptide from its target, with a change in fluorescence indicating a binding event. drugtargetreview.com These HTS methodologies are crucial for efficiently identifying the next generation of transdermal enhancers and peptide-based delivery systems. nih.govdrugtargetreview.com
| HTS Method | Principle of Assay | Key Advantage |
| Impedance/Conductivity-Based Screening | Measures changes in skin electrical resistance and mannitol penetration. nih.govnih.gov | Over 100-fold more efficient than traditional tools. nih.gov |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses permeability across a synthetic membrane mimicking the skin barrier. americanpharmaceuticalreview.com | High throughput (96-well format), suitable for automation. americanpharmaceuticalreview.com |
| Competitive Binding Assay | Measures displacement of a fluorescently labeled peptide from a target. drugtargetreview.com | Simple, fast, and cheap for screening large peptide libraries. drugtargetreview.com |
| Acoustic Liquid Handling | Uses sound waves to transfer nanoliter volumes of compounds for testing. youtube.com | Increases speed, reduces contamination, and minimizes reagent use. youtube.com |
This table highlights different high-throughput screening assays being developed to accelerate the discovery of transdermal enhancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
